Amides, soya, N,N-di-Me

Catalog No.
S1822491
CAS No.
160738-77-2
M.F
C17H22Cl2N4
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amides, soya, N,N-di-Me

CAS Number

160738-77-2

Product Name

Amides, soya, N,N-di-Me

Molecular Formula

C17H22Cl2N4

Molecular Weight

0

Synonyms

Amides, soya, N,N-di-Me

Amides, soya, N,N-di-Methyl, commonly referred to as N,N-dimethyl soyamide, is a fatty acid amide derived from the methyl esters of soybean oil. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the amide functional group. It is primarily used in various industrial applications due to its surfactant properties and compatibility with different formulations. The structure of N,N-dimethyl soyamide can be represented as follows:

R C O N CH 3 2\text{R C O N CH 3 2}

where RR represents the fatty acid chain derived from soy.

Typical of amides, including:

  • Hydrolysis: Reacting with water to form the corresponding carboxylic acid and dimethylamine.
  • Transamidation: The exchange of the amide nitrogen with another amine, which can be catalyzed under specific conditions.
  • Acylation: It can react with acyl chlorides to form more complex amides.

These reactions are significant for modifying the properties of N,N-dimethyl soyamide for specific applications.

Research indicates that N,N-dimethyl soyamide exhibits biological activity that includes:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects, making it useful in formulations requiring preservation.
  • Skin Conditioning Agent: In cosmetic applications, it acts as a skin-conditioning agent due to its emollient properties.
  • Toxicological Profile: Safety assessments have indicated low toxicity levels, although further studies on dermal absorption and long-term effects are warranted .

The synthesis of N,N-dimethyl soyamide typically involves the following methods:

  • Direct Amidation: This method involves reacting soybean fatty acids or their methyl esters with dimethylamine in the presence of a catalyst. For example, sodium methoxide can be used as a catalyst to facilitate the reaction at elevated temperatures .
  • Microwave-Assisted Synthesis: A continuous process utilizing microwave irradiation has been developed to enhance yield and purity by reducing reaction times and minimizing side reactions .
  • Esterification Followed by Amidation: First, soybean oil is converted into its methyl ester form, followed by reaction with dimethylamine to form the amide .

Studies on N,N-dimethyl soyamide interactions have revealed:

  • Synergistic Effects: When combined with other surfactants or emulsifiers, it may enhance performance in formulations.
  • Compatibility Testing: It has been tested for compatibility with various active ingredients in cosmetic formulations, showing favorable results without significant adverse interactions .

N,N-dimethyl soyamide shares structural and functional similarities with other fatty acid amides. Here are some comparable compounds:

Compound NameStructure TypeKey Features
N,N-Diethyl OleamideFatty Acid AmideSimilar surfactant properties; broader use in industrial applications.
N,N-Bis(hydroxyethyl) SoyamideAlkoxylated Fatty Acid AmideEnhanced solubility and emulsification properties; used in personal care.
N,N-Dimethyl MyristamideFatty Acid AmideExhibits similar antimicrobial properties; used in personal care products.
N,N-Diethyl CocoamideFatty Acid AmideCommonly used as a surfactant; similar biological activity.

Uniqueness of N,N-Dimethyl Soyamide

N,N-dimethyl soyamide is unique due to its derivation from natural soybean oil, providing it with biodegradable characteristics that are increasingly important in environmentally conscious formulations. Its specific combination of surfactant properties and low toxicity makes it particularly suitable for cosmetic and agricultural applications compared to synthetic alternatives.

Molecular Structure and Bonding Characteristics

Amides, soya, N,N-di-Me, commonly designated as N,N-dimethyl soyamide, represents a tertiary amide compound derived from the fatty acid esters of soybean oil [1]. The fundamental molecular architecture consists of a carbonyl group (C=O) directly bonded to a nitrogen atom that carries two methyl substituents, establishing the characteristic N,N-dimethyl configuration [5]. This structural arrangement places the compound within the tertiary amide classification, distinguishing it from primary and secondary amides through the presence of two carbon-containing groups attached to the nitrogen atom [1].

The amide functional group exhibits distinctive structural parameters that define its chemical behavior [16]. The carbon-nitrogen bond length measures approximately 1.34 Å, representing an intermediate distance between typical single bond C-N distances of 1.47 Å and double bond C=N distances of 1.24 Å [16]. This intermediate bond length reflects the resonance character of the amide linkage, where electron delocalization occurs between the carbonyl oxygen and the nitrogen atom [16]. The resonance stabilization contributes approximately 18 kilocalories per mole to the overall molecular stability [16].

The molecular geometry around the amide group maintains strict planarity, with the carbon, oxygen, nitrogen, and the first atom of each substituent group residing in the same plane [16]. This coplanar arrangement is essential for maximizing the resonance contribution from the dipolar structure, where partial double bond character develops between the carbon and nitrogen atoms [16]. The planar restriction prevents free rotation about the carbon-nitrogen bond, creating a barrier to conformational changes that distinguishes amides from more flexible functional groups [18].

The dipole moment of the N,N-dimethyl amide group ranges from 3.7 to 3.8 debye units, reflecting the significant charge separation within the resonance-stabilized structure [16]. This high polarity arises from the electron-withdrawing nature of the carbonyl group and the electron-donating properties of the nitrogen substituents [16]. The molecular dipole contributes to the compound's solubility characteristics and intermolecular interaction patterns [16].

Structural Characterization of N,N-Dimethyl Amide Groups

The N,N-dimethyl amide functionality represents the most substituted form of amide groups, characterized by the presence of two methyl groups covalently bonded to the nitrogen atom [5] [18]. This substitution pattern eliminates the availability of hydrogen atoms on the nitrogen, fundamentally altering the hydrogen bonding capabilities compared to primary and secondary amides [5]. The absence of N-H bonds prevents the formation of intermolecular hydrogen bonds, which significantly influences the physical properties and molecular associations of these compounds [16].

Spectroscopic characterization reveals distinctive features of the N,N-dimethyl amide groups through infrared analysis [21]. The carbonyl stretching frequency appears in the range of 1639 to 1650 cm⁻¹, representing a characteristic shift to lower frequencies compared to ketones and esters due to the resonance delocalization [5] [21]. The N-methyl carbon-hydrogen stretching vibrations manifest in the 2911 to 2960 cm⁻¹ region, providing diagnostic evidence for the dimethyl substitution pattern [21]. These spectroscopic signatures enable reliable identification and quantification of N,N-dimethyl amide groups within complex molecular structures [21].

Nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shift patterns [17] [21]. The methyl groups attached to the nitrogen atom typically appear as singlets in the proton nuclear magnetic resonance spectrum at approximately 3.1 parts per million, reflecting the unique electronic environment created by the adjacent nitrogen atom [21]. The restricted rotation about the carbon-nitrogen bond, caused by the partial double bond character, can lead to complex splitting patterns and temperature-dependent spectral changes [17].

The tertiary nature of the N,N-dimethyl amide groups significantly influences their reactivity patterns compared to primary and secondary amides [18]. The absence of exchangeable hydrogen atoms eliminates certain reaction pathways while enhancing stability under specific conditions [18]. The steric hindrance created by the two methyl substituents can affect the accessibility of the carbonyl carbon to nucleophilic attack, potentially altering the kinetics of hydrolysis and other substitution reactions [18].

Fatty Acid Chain Composition from Soybean Oil

The fatty acid component of N,N-dimethyl soyamide derives from the characteristic lipid profile of soybean oil, which consists of five primary fatty acids with distinct chain lengths and saturation patterns [9]. Soybean oil contains palmitic acid (16:0) at concentrations averaging 10 percent, stearic acid (18:0) at 4 percent, oleic acid (18:1) at 18 percent, linoleic acid (18:2) at 55 percent, and linolenic acid (18:3) at 13 percent of the total fatty acid content [9] [10]. This composition profile directly influences the molecular diversity and properties of the resulting amide derivatives [9].

Table 1: Fatty Acid Composition of Soybean Oil

Fatty AcidRange (%)Typical Value (%)Saturation Type
Palmitic acid (C16:0)9.18-13.02%10.3-10.5%Saturated
Stearic acid (C18:0)2.80-4.74%3.8-4.4%Saturated
Oleic acid (C18:1)16.52-33.80%22.6-22.9%Monounsaturated
Linoleic acid (C18:2)44.72-60.34%50.4-51.7%Polyunsaturated
Linolenic acid (C18:3)5.62-9.54%6.8-7.0%Polyunsaturated
Arachidic acid (C20:0)0.26-0.48%0.36%Saturated
Gondoic acid (C20:1)0.22-0.41%0.22%Monounsaturated
Behenic acid (C22:0)0.27-0.59%0.37%Saturated

The predominant fatty acids in soybean oil are linoleic acid and oleic acid, which together constitute approximately 70 to 80 percent of the total fatty acid profile [13]. Linoleic acid, an omega-6 polyunsaturated fatty acid with 18 carbon atoms and two double bonds, represents the most abundant component [13]. The high concentration of polyunsaturated fatty acids contributes to the oxidative instability of soybean oil derivatives under certain storage and processing conditions [9].

The chain length distribution in soybean oil spans from 14 to 24 carbon atoms, with the majority falling within the C16 to C18 range [13]. Minor components include longer-chain fatty acids such as arachidic acid (C20:0), gondoic acid (C20:1), behenic acid (C22:0), and lignoceric acid (C24:0), each contributing less than one percent to the total composition [13]. These minor fatty acids, while present in low concentrations, contribute to the overall molecular diversity of the amide derivatives [13].

The degree of unsaturation in soybean oil fatty acids creates distinct molecular environments that influence the physical and chemical properties of the resulting N,N-dimethyl amides [12]. Saturated fatty acid chains, comprising palmitic and stearic acids, provide structural rigidity and enhanced thermal stability [12]. Monounsaturated chains, primarily oleic acid, offer intermediate flexibility and moderate oxidative stability [12]. Polyunsaturated chains, including linoleic and linolenic acids, introduce multiple sites of potential oxidation while conferring increased molecular flexibility [12].

Structure-Property Relationships

The molecular structure of N,N-dimethyl soyamide directly governs its physical and chemical properties through well-defined structure-activity relationships [4] [6]. The fatty acid chain length exerts a primary influence on melting point behavior, with longer carbon chains producing higher melting temperatures due to enhanced van der Waals interactions between molecules [4] [6]. Research demonstrates that increasing chain length from C16 to C22 results in progressively higher melting points and narrower phase transition temperature ranges [4] [6].

Table 2: Structure-Property Relationships

PropertyInfluencing FactorRelationshipExplanation
Melting PointChain lengthIncreases with longer chainsEnhanced van der Waals forces
Thermal StabilitySaturation levelHigher for saturated chainsFewer oxidation sites
SolubilityPolarityDecreased in waterNo hydrogen bonding capability
Surface ActivityAmphiphilic natureGood surfactant propertiesHydrophobic tail, polar head
Phase TransitionChain compositionTemperature dependentCrystallization behavior varies

The degree of saturation within the fatty acid chains significantly affects thermal stability and oxidative resistance [4]. Saturated fatty acid derivatives exhibit superior thermal stability compared to their unsaturated counterparts due to the absence of reactive double bonds that serve as sites for oxidative degradation [4]. Polyunsaturated derivatives, while maintaining favorable flow properties at lower temperatures, demonstrate increased susceptibility to thermal and oxidative decomposition [4].

The N,N-dimethyl substitution pattern fundamentally alters the hydrogen bonding characteristics compared to primary and secondary amides [16]. The absence of N-H groups eliminates the capability for hydrogen bond donation, reducing water solubility and altering the crystalline packing arrangements [16]. This structural feature contributes to enhanced chemical stability under basic conditions while potentially reducing biodegradability compared to less substituted amide analogues [16].

The amphiphilic nature of N,N-dimethyl soyamide, arising from the hydrophobic fatty acid tail and the polar amide head group, confers excellent surface-active properties [6]. The balance between hydrophobic and hydrophilic regions enables effective reduction of surface tension in aqueous systems and facilitates emulsification processes [6]. The specific fatty acid composition influences the hydrophobic-lipophilic balance, with longer and more saturated chains enhancing lipophilicity [6].

Phase transition behavior exhibits strong dependence on the fatty acid chain composition and branching patterns [4]. Compounds derived from saturated fatty acids demonstrate sharp melting transitions with well-defined crystalline phases [4]. Derivatives containing significant proportions of unsaturated fatty acids exhibit broader phase transition ranges and may form multiple polymorphic phases [4]. The presence of mixed fatty acid chains creates complex phase behavior with multiple transition temperatures corresponding to different molecular arrangements [4].

Chemical Representation and Notation

The systematic nomenclature of N,N-dimethyl soyamide follows established International Union of Pure and Applied Chemistry conventions for amide compounds derived from fatty acid mixtures [19] [20]. The primary designation "Amides, soya, N,N-di-Me" reflects the source material (soybean oil), the functional group classification (amides), and the specific substitution pattern (N,N-dimethyl) [1]. The Chemical Abstracts Service registry number 160738-77-2 provides unambiguous identification within chemical databases and regulatory systems [25] [26].

Table 3: Chemical Representation and Notation Systems

Notation SystemRepresentationExampleApplication
IUPAC NameSystematic nomenclatureN,N-dimethyl fatty acid amideScientific literature
CAS RegistryNumerical identifier160738-77-2Database indexing
Structural FormulaMolecular representationR-CO-N(CH₃)₂Chemical equations
Lipid NotationChain specificationVariable (C16:0 to C18:3)Fatty acid analysis

The general structural formula for N,N-dimethyl soyamide can be represented as R-CO-N(CH₃)₂, where R represents the variable fatty acid chain derived from soybean oil [1]. This notation emphasizes the essential structural elements: the fatty acid residue (R), the carbonyl group (CO), and the N,N-dimethyl substituted nitrogen atom [1]. The variable nature of the R group reflects the mixed fatty acid composition characteristic of soybean oil derivatives [1].

Fatty acid chain notation within the context of soybean oil amides employs the standard lipid nomenclature system [19]. Individual fatty acid components are designated using the format Cx:y, where x represents the number of carbon atoms and y indicates the number of double bonds [19]. For example, palmitic acid appears as C16:0, oleic acid as C18:1, and linoleic acid as C18:2 [19]. When specifying double bond positions, the notation expands to include parenthetical position indicators, such as C18:2(9,12) for linoleic acid [19].

The molecular weight of N,N-dimethyl soyamide varies according to the specific fatty acid composition, reflecting the heterogeneous nature of the starting soybean oil [27]. Individual components range from approximately 255 daltons for the dimethyl amide of myristic acid to 365 daltons for the dimethyl amide of lignoceric acid [27]. The weighted average molecular weight depends on the relative proportions of each fatty acid component within the mixture [27].

Physical State and Appearance

Amides, soya, N,N-di-Me exists as a liquid at room temperature, displaying characteristics typical of tertiary fatty amides derived from soybean oil [1] [3]. The compound presents as a colorless to pale yellow liquid, consistent with the appearance of similar N,N-dimethyl fatty amides in the C10-C18 range [3]. The liquid nature at ambient conditions results from the tertiary amide structure, which lacks hydrogen bonding capabilities due to the absence of N-H bonds, thereby reducing intermolecular forces compared to primary and secondary amides [4] [5] [6].

The physical state is influenced by the heterogeneous fatty acid composition derived from soybean oil, which typically contains a mixture of palmitic acid (11-13%), stearic acid (2-4%), oleic acid (20-30%), linoleic acid (50-60%), and linolenic acid (5-10%) [7] [8]. This compositional diversity results in a mixture of N,N-dimethyl amides with varying chain lengths and degrees of unsaturation, contributing to the liquid character at room temperature.

Solubility Parameters and Behavior

The solubility characteristics of Amides, soya, N,N-di-Me are governed by its amphiphilic structure, combining hydrophobic fatty acid chains with the polar amide functional group [9] [10]. The compound demonstrates limited water solubility due to the predominance of long hydrocarbon chains, while exhibiting good solubility in organic solvents such as chloroform, dichloromethane, and alcohols [11] [12].

Hansen solubility parameters for similar N,N-dimethyl fatty amides indicate dispersive forces (δd) of approximately 17.1 MPa½, polar forces (δp) of 8.2 MPa½, and hydrogen bonding forces (δh) of 4.3 MPa½ [13] [14]. These parameters suggest favorable interactions with solvents of moderate polarity and limited hydrogen bonding capability. The compound's solubility behavior is particularly relevant for applications in polymer processing and surface modification, where balanced Hansen parameters facilitate dissolution and compatibility with various substrates [15] [13].

The critical solution temperature behavior varies with solvent composition, with improved solubility observed in binary solvent systems containing both polar and nonpolar components [9] [13].

Thermal Properties

Melting and Boiling Points

Amides, soya, N,N-di-Me exhibits thermal characteristics consistent with its mixed fatty amide composition. The boiling point is estimated to be in the range of 230-240°C, based on extrapolation from similar N,N-dimethyl fatty amides where boiling points increase systematically with chain length [3]. For comparison, N,N-dimethyloctanamide has a reported boiling point of 233.6°C, while N,N-dimethyldecanamide shows a boiling point of approximately 255°C [3].

The compound demonstrates no distinct melting point at room temperature, remaining liquid under standard conditions. This behavior results from the mixture nature of the compound and the presence of unsaturated fatty acid components that disrupt crystalline packing [16] [17]. Individual components within the mixture may exhibit melting points ranging from below 0°C for highly unsaturated derivatives to approximately 25°C for saturated long-chain components [18] [19].

Phase Transition Behavior

The phase transition behavior of Amides, soya, N,N-di-Me is complex due to its multicomponent nature derived from soybean oil fatty acids [18] [20]. Individual fatty amide components exhibit phase transition temperatures ranging from 15°C to 151°C, depending on chain length and degree of saturation [18] [21] [19]. Saturated fatty amides generally show higher transition temperatures, while unsaturated components remain liquid at lower temperatures [16] [17].

Differential scanning calorimetry (DSC) studies of similar soybean-derived fatty amides reveal multiple thermal events corresponding to the diverse fatty acid composition [18] [22]. The presence of both saturated and unsaturated fatty acid derivatives creates a broad phase transition region rather than sharp melting behavior, contributing to the liquid nature at room temperature [23] [17].

Thermal Stability and Decomposition Patterns

Thermal stability analysis indicates that Amides, soya, N,N-di-Me remains stable up to approximately 190-200°C before onset of decomposition [18] [24]. Thermogravimetric analysis (TGA) of similar fatty amides shows initial decomposition temperatures ranging from 200-250°C, with complete thermal degradation occurring between 300-400°C [18] [25] [24].

The decomposition pathway involves initial cleavage of the N,N-dimethyl groups, followed by degradation of the fatty acid chains [26] [27]. Unsaturated fatty acid components show enhanced susceptibility to thermal degradation due to the instability of double bonds at elevated temperatures [26] [27]. The thermal stability is sufficient for most industrial applications, including use as surfactants, lubricants, and phase change materials below 190°C [18] [24].

Oxidative stability varies with the degree of unsaturation in the fatty acid composition, with polyunsaturated components (linoleic and linolenic acid derivatives) showing reduced stability under oxidative conditions [26] [27].

Enthalpy of Fusion

The enthalpy of fusion for Amides, soya, N,N-di-Me components varies significantly based on the fatty acid chain length and saturation level. Individual fatty amide components exhibit fusion enthalpies ranging from 100-200 J/g, with higher values observed for longer, saturated chains [18] [25] [24]. The compound mixture shows a cumulative heat storage capacity of approximately 100-145 kJ/kg, making it potentially suitable for phase change material applications [18] [22] [24].

Thermal cycling studies indicate that the enthalpy values remain relatively stable through multiple heating-cooling cycles, with slight degradation observed after the second cycle [18] [25]. The enthalpy of fusion increases with increasing chain length following the general trend observed in fatty amide series [18] [19] [17].

Spectroscopic Properties

Infrared Spectroscopy Characteristics

Fourier Transform Infrared (FTIR) spectroscopy provides distinctive fingerprint identification for Amides, soya, N,N-di-Me [28] [29] [30]. The amide I band appears at 1630-1660 cm⁻¹, representing the C=O stretching vibration of the carbonyl group [28] [29] [31]. This band position is characteristic of tertiary amides, appearing at slightly lower frequencies compared to primary amides due to reduced hydrogen bonding interactions [28] [30] [31].

The amide II band is observed at 1500-1570 cm⁻¹, corresponding to coupled N-H bending and C-N stretching vibrations, though this band is weak or absent in tertiary amides due to the lack of N-H bonds [28] [30]. Aliphatic C-H stretching vibrations appear in the region 2850-2920 cm⁻¹, with symmetric and asymmetric stretching modes of methylene and methyl groups [29] [30] [25].

The C-N stretching vibration of the amide group appears at approximately 1000-1100 cm⁻¹, while the N-methyl group vibrations are observed around 1400-1450 cm⁻¹ [28] [30]. The absence of broad N-H stretching bands (typically 3200-3500 cm⁻¹) confirms the tertiary amide structure [28] [31] [25].

Nuclear Magnetic Resonance Profiles

¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic signals for the various proton environments in Amides, soya, N,N-di-Me [32] [29] [11]. Terminal methyl groups of the fatty acid chains appear as triplets at approximately 0.88 ppm (J = 6-7 Hz), while the N,N-dimethyl groups attached to nitrogen show singlets at 2.8-3.0 ppm [32] [29] [11].

Methylene chain protons appear as complex multipiples in the region 1.20-1.30 ppm, with the α-methylene group adjacent to the carbonyl showing a triplet at approximately 2.30-2.40 ppm [32] [29] [11]. For unsaturated fatty acid components, olefinic protons are observed around 5.3-5.4 ppm as multipiples [32] [29].

¹³C Nuclear Magnetic Resonance (¹³C NMR) provides definitive structural confirmation with the carbonyl carbon appearing at 170-180 ppm [32] [29] [31]. The N,N-dimethyl carbons show signals at approximately 35-37 ppm, while aliphatic chain carbons appear in the typical alkyl region of 14-34 ppm [32] [29] [11]. Olefinic carbons in unsaturated components appear at 125-135 ppm [32] [29].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) analysis of Amides, soya, N,N-di-Me reveals characteristic fragmentation patterns typical of N,N-dimethyl fatty amides [33] [11] [34]. The molecular ion peaks vary depending on the fatty acid composition, typically appearing in the range m/z 280-350 for C14-C18 fatty acid derivatives [33] [11].

Base peak fragmentation commonly involves loss of the dimethylamine group (44 mass units), producing acylium ions characteristic of the fatty acid chain [33] [11] [34]. Additional significant fragments include McLafferty rearrangement products resulting in the loss of neutral fatty acid chains, and α-cleavage adjacent to the carbonyl group [33] [34].

Electrospray ionization (ESI-MS) in positive mode produces protonated molecular ions [M+H]⁺, while chemical ionization yields both protonated molecules and adduct ions [33] [34]. The fragmentation patterns facilitate identification of individual fatty acid components within the mixture composition [11] [34] [12].

Surface Properties

Surface Tension Modification Capabilities

Amides, soya, N,N-di-Me exhibits moderate surface activity due to its amphiphilic structure combining hydrophobic fatty acid chains with the polar amide head group [35] [36] [37]. The compound demonstrates surface tension reduction capabilities, though generally less pronounced than conventional ionic surfactants [35] [36] [38]. Surface tension measurements indicate reductions from approximately 72 mN/m (pure water) to 35-45 mN/m at concentrations above the critical micelle concentration [35] [39] [38].

The surface activity varies with the fatty acid composition, with longer chain components showing enhanced surface tension depression [35] [37] [38]. Unsaturated fatty acid derivatives typically exhibit slightly reduced surface activity compared to their saturated analogs due to less efficient packing at the air-water interface [36] [38] [40].

Temperature effects on surface tension follow typical patterns, with decreasing surface tension observed at elevated temperatures due to reduced intermolecular forces [38]. The compound's surface modification capabilities make it suitable for applications in coatings, lubricants, and emulsion systems [36] [41] [40].

Critical Micelle Concentration

The critical micelle concentration (CMC) of Amides, soya, N,N-di-Me is estimated to be in the range of 0.1-10 mM, significantly lower than typical ionic surfactants but higher than specialized low-CMC systems [35] [39] [42]. The CMC varies with fatty acid chain length following the general relationship where CMC decreases by approximately 10-fold for each additional two-carbon units in the alkyl chain [35] [39] [43].

Temperature effects on CMC show the typical pattern for nonionic surfactants, with slight increases in CMC at elevated temperatures due to reduced hydrophobic interactions [39] [43]. Salt effects are minimal compared to ionic surfactants, as the neutral amide head group shows limited interaction with electrolytes [35] [39].

Fluorescence probe studies using pyrene or similar hydrophobic dyes confirm micelle formation, with the characteristic decrease in pyrene I₁/I₃ ratio indicating partitioning into hydrophobic micellar cores [39] [42]. The relatively high CMC compared to conventional surfactants reflects the bulky N,N-dimethyl head group and mixed fatty acid composition [35] [42] [44].

Interfacial Behavior in Various Systems

Amides, soya, N,N-di-Me demonstrates good interfacial activity at oil-water interfaces, contributing to enhanced emulsification properties [45] [46] [47]. The compound shows preferential adsorption at hydrophobic interfaces due to the compatibility of the fatty acid chains with oil phases while maintaining polar head group interaction with aqueous phases [45] [46] [40].

Emulsification studies indicate that the compound enhances both emulsion formation capacity and stability, with improved properties observed in systems containing mixed fatty acid compositions [45] [47] [48]. The foaming properties show increased foaming capacity but reduced foam stability compared to conventional surfactants, attributed to the relatively weak intermolecular interactions of the N,N-dimethyl head groups [45] [48].

Interfacial tension measurements at oil-water interfaces show significant reduction from typical values of 20-50 mN/m to 5-15 mN/m, depending on concentration and oil type [36] [37] [38]. The dynamic interfacial behavior indicates rapid adsorption kinetics, suitable for applications requiring quick interface modification [46] [47] [41].

Dates

Last modified: 07-20-2023

Explore Compound Types